molecular formula C11H13NO3 B13003435 Amino-chroman-3-yl-acetic acid

Amino-chroman-3-yl-acetic acid

Cat. No.: B13003435
M. Wt: 207.23 g/mol
InChI Key: ZCNPCZAZVQYJEA-UHFFFAOYSA-N
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Description

Amino-chroman-3-yl-acetic acid is a compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-chroman-3-yl-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-formylchromone with glycine in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Amino-chroman-3-yl-acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted this compound derivatives .

Scientific Research Applications

Amino-chroman-3-yl-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Amino-chroman-3-yl-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-chroman-3-yl-acetic acid is unique due to its specific substitution pattern and the presence of both amino and acetic acid functional groups. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-2-(3,4-dihydro-2H-chromen-3-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c12-10(11(13)14)8-5-7-3-1-2-4-9(7)15-6-8/h1-4,8,10H,5-6,12H2,(H,13,14)

InChI Key

ZCNPCZAZVQYJEA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)C(C(=O)O)N

Origin of Product

United States

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